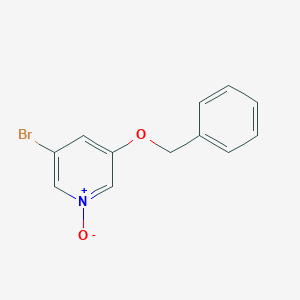

3-(benzyloxy)-5-bromopyridine N-oxide

Description

3-(Benzyloxy)-5-bromopyridine N-oxide is a pyridine derivative characterized by a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an N-oxide functional group. The N-oxide moiety introduces polarity and alters the electronic properties of the pyridine ring, enhancing solubility in polar solvents and influencing reactivity in synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands, where its electronic profile facilitates selective binding .

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

3-bromo-1-oxido-5-phenylmethoxypyridin-1-ium |

InChI |

InChI=1S/C12H10BrNO2/c13-11-6-12(8-14(15)7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

NNPSWSWHIIBTHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C[N+](=C2)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(benzyloxy)-5-bromopyridine N-oxide can be contextualized against analogous pyridine derivatives. Key comparisons include:

Structural Analogues with Halogen and Alkoxy Substituents

Functional Group Comparisons

N-oxide vs. Carboxylic Acid Derivatives :

The carboxylic acid derivative, 3-(benzyloxy)-5-bromopicolinic acid (CAS 1393534-89-8), exhibits acidic properties (pKa ~3.5) due to the COOH group, contrasting with the basic N-oxide (pKa ~1.2). This difference impacts solubility (carboxylic acid is water-soluble at physiological pH) and biological target interactions .Positional Isomerism : 2-(Benzyloxy)-5-bromopyridine (CAS 83664-33-9) demonstrates distinct reactivity in electrophilic substitution due to the benzyloxy group at the 2-position, which deactivates the ring differently compared to the 3-position isomer. For example, Suzuki-Miyaura coupling occurs preferentially at the 4-position in the 2-benzyloxy isomer, whereas the 3-substituted analogue favors 6-position reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.